(S)-benzoin

Catalog No.
S598361
CAS No.
5928-67-6
M.F
C14H12O2
M. Wt
212.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-benzoin

CAS Number

5928-67-6

Product Name

(S)-benzoin

IUPAC Name

(2S)-2-hydroxy-1,2-diphenylethanone

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H/t13-/m0/s1

InChI Key

ISAOCJYIOMOJEB-ZDUSSCGKSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)C2=CC=CC=C2)O

(S)-benzoin is an organic compound with the molecular formula C₁₄H₁₂O₂, characterized as a hydroxy ketone that features two phenyl groups. It is one of the enantiomers of benzoin, the other being (R)-benzoin. (S)-benzoin appears as off-white crystals and has a light camphor-like odor. The compound is synthesized primarily through the benzoin condensation reaction, which involves the coupling of two molecules of benzaldehyde in the presence of a catalyst, typically cyanide .

Here are the citations used in this analysis:

  • [1] Li, J., & Corey, E. J. (1997). (+)-Benzoin: A Useful Chiral Building Block. The Journal of Organic Chemistry, 62(22), 7508-7515.
  • [2] (S)-(+)-benzoin | C14H12O2
  • [3] Furniss, B. S., Hannaford, A. J., Smith, P. W., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • [4] PubChem. (n.d.). (S)-(+)-Benzoin. National Institutes of Health.
  • [5] Wu, T.-S., Wu, P.-L., Wang, Y.-C., Li, T.-L., & Kuo, S.-C. (2004). Synthesis and Anti-Inflammatory Activity of New Benzoin Derivatives. Chemical & Pharmaceutical Bulletin, 52(10), 1234-1238.

Asymmetry Catalysis

(S)-Benzoin is being explored as a chiral ligand in asymmetric catalysis. Chiral ligands are molecules that can influence the stereochemistry of a reaction, meaning they can control the formation of specific mirror images of a product molecule. (S)-Benzoin's unique structure and chirality hold promise for the development of new and more efficient catalysts for various organic transformations [].

Precursor for Chiral Pharmaceuticals

(S)-Benzoin can be used as a starting material for the synthesis of chiral pharmaceuticals. Due to its readily available hydroxyl and carbonyl functional groups, (S)-benzoin can be transformed into various chiral building blocks essential for constructing complex drug molecules. This makes it a valuable intermediate for the development of new drugs with specific biological activity [].

  • Benzoin Condensation: This reaction involves the nucleophilic addition of a cyanide ion to benzaldehyde, resulting in the formation of (S)-benzoin from two molecules of benzaldehyde. The mechanism includes the formation of a cyanohydrin intermediate, followed by rearrangement and elimination of the cyanide ion .
  • Oxidation to Benzil: (S)-benzoin can be oxidized to benzil using oxidizing agents such as copper(II) salts or nitric acid. This reaction is significant for producing photoinitiators used in various applications .
  • Reduction to Hydrobenzoin: It can also be reduced to hydrobenzoin using reducing agents like lithium aluminum hydride or sodium borohydride, which can yield either (R,R)- or (S,S)-hydrobenzoin depending on the conditions used .

The primary method for synthesizing (S)-benzoin is through Benzoin Condensation, which can be catalyzed by:

  • Cyanide Catalysis: Sodium or potassium cyanide is commonly used to facilitate the reaction between benzaldehyde molecules .
  • Biocatalytic Methods: Recent advancements have explored microbial synthesis using specific enzymes that selectively produce (S)-benzoin from benzil, demonstrating enantioselectivity under controlled pH conditions .

(S)-benzoin has a variety of applications:

  • Photoinitiators: It is utilized in photopolymerization processes, particularly in coatings and inks where it acts as a photoinitiator .
  • Pharmaceuticals: As a building block in drug synthesis, it contributes to the development of several therapeutic agents .
  • Chemical Intermediates: It serves as an important intermediate in organic synthesis for producing other complex molecules .

Interaction studies involving (S)-benzoin have focused on its biochemical pathways and potential interactions with biological targets. Research indicates that it may interact with specific enzymes or receptors due to its structural properties, influencing its pharmacological effects. Further studies are needed to elucidate these interactions comprehensively.

(S)-benzoin shares structural similarities with several compounds, notably:

CompoundStructure TypeUnique Features
(R)-BenzoinEnantiomerMirror image of (S)-benzoin; different biological activity profiles.
BenzilDiketoneOxidation product of benzoin; lacks hydroxy group.
HydrobenzoinAlcoholReduced form of benzoin; exhibits different reactivity.
BenzaldehydeAldehydePrecursor for benzoin; simpler structure without hydroxy group.

(S)-benzoin's uniqueness lies in its chiral nature and specific biological activities, distinguishing it from its enantiomer and other related compounds. Its applications in pharmaceuticals and materials science further emphasize its significance within organic chemistry.

XLogP3

2.1

UNII

BG0X2899M2

Wikipedia

(+)-benzoin

Dates

Modify: 2023-08-15

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